(R)-(-)-1-(alpha-Aminobenzyl)-2-naphthol
Overview
Description
®-(-)-1-(alpha-Aminobenzyl)-2-naphthol is a chiral compound that has garnered significant interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a naphthol moiety and an alpha-aminobenzyl group. The chirality of this compound plays a crucial role in its chemical behavior and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-(-)-1-(alpha-Aminobenzyl)-2-naphthol typically involves the Betti reaction, which is a type of Mannich reaction. This reaction involves the condensation of 2-naphthol, benzaldehyde, and an amine. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like hydrochloric acid. The reaction is carried out at room temperature, and the product is obtained after purification through recrystallization .
Industrial Production Methods
In an industrial setting, the production of ®-(-)-1-(alpha-Aminobenzyl)-2-naphthol can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of high-pressure reactors and recyclable catalysts can enhance the yield and purity of the product. Additionally, the resolution of racemic mixtures using chiral acids like tartaric acid can be employed to obtain the desired enantiomer .
Chemical Reactions Analysis
Types of Reactions
®-(-)-1-(alpha-Aminobenzyl)-2-naphthol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinones.
Reduction: Amine derivatives.
Substitution: Substituted alpha-aminobenzyl derivatives.
Scientific Research Applications
®-(-)-1-(alpha-Aminobenzyl)-2-naphthol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral ligand in asymmetric synthesis and catalysis.
Biology: The compound is studied for its potential role in enzyme inhibition and as a building block for biologically active molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of ®-(-)-1-(alpha-Aminobenzyl)-2-naphthol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites. This binding can alter the enzyme’s activity, leading to changes in metabolic pathways. Additionally, the compound’s chiral nature allows it to interact selectively with biological molecules, enhancing its efficacy and specificity .
Comparison with Similar Compounds
Similar Compounds
(S)-(+)-1-(alpha-Aminobenzyl)-2-naphthol: The enantiomer of ®-(-)-1-(alpha-Aminobenzyl)-2-naphthol.
1,2-Bis[®-alpha-aminobenzyl]-2,4-cyclopentadiene: A compound with a similar alpha-aminobenzyl group but different core structure.
(2S,3R)-3-Hydroxy-2-[®-alpha-aminobenzyl]butyric acid methyl ester: Another compound with an alpha-aminobenzyl group but different functional groups.
Uniqueness
®-(-)-1-(alpha-Aminobenzyl)-2-naphthol is unique due to its specific chiral configuration and the presence of both naphthol and alpha-aminobenzyl groups. This combination imparts distinct chemical properties and reactivity, making it valuable in asymmetric synthesis and various research applications .
Properties
IUPAC Name |
1-[(R)-amino(phenyl)methyl]naphthalen-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO/c18-17(13-7-2-1-3-8-13)16-14-9-5-4-6-12(14)10-11-15(16)19/h1-11,17,19H,18H2/t17-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZMIGEOOGFFCNT-QGZVFWFLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=C(C=CC3=CC=CC=C32)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H](C2=C(C=CC3=CC=CC=C32)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
219897-35-5 | |
Record name | Betti base, (-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0219897355 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BETTI BASE, (-)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C44563V2GB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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